molecular formula C16H18N4O B11191392 4-Methyl-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide

4-Methyl-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide

Cat. No.: B11191392
M. Wt: 282.34 g/mol
InChI Key: XWLFVPQXRLAXFX-UHFFFAOYSA-N
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Description

4-Methyl-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide is a synthetic compound that belongs to the class of pyrrolidine derivatives containing a pyrimidine ring. These compounds are of significant interest due to their pharmacological activities, including antioxidative, antibacterial, and enzyme inhibition properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide typically involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by further modifications . One common method includes the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with (hetero)aromatic C-nucleophiles in the presence of trifluoroacetic acid . The reaction mixture is then precipitated by pouring into water, filtered, washed, and dried under reduced pressure .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl₂) and nucleophiles like amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction may yield pyrrolidine derivatives with reduced functional groups.

Scientific Research Applications

Comparison with Similar Compounds

Properties

Molecular Formula

C16H18N4O

Molecular Weight

282.34 g/mol

IUPAC Name

4-methyl-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide

InChI

InChI=1S/C16H18N4O/c1-12-4-6-13(7-5-12)15(21)19-14-10-17-16(18-11-14)20-8-2-3-9-20/h4-7,10-11H,2-3,8-9H2,1H3,(H,19,21)

InChI Key

XWLFVPQXRLAXFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CN=C(N=C2)N3CCCC3

Origin of Product

United States

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